molecular formula C11H21N B11950267 N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine CAS No. 61248-25-7

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B11950267
CAS No.: 61248-25-7
M. Wt: 167.29 g/mol
InChI Key: QOMPVDMDFNUBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine (C₁₁H₂₁N, MW 167.296) is a bicyclic amine characterized by a norbornane skeleton substituted with four methyl groups. It is also known as mecamylamine base (CAS 22285-82-1) and serves as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . Its hydrochloride salt (C₁₁H₂₂ClN, MW 203.75) is clinically used under the name TC-5214 (S-(+)-enantiomer) for its antidepressant properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61248-25-7

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9,12H,5-7H2,1-4H3

InChI Key

QOMPVDMDFNUBOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NC)C)C

Origin of Product

United States

Biological Activity

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine, also known as Mecamylamine, is a bicyclic amine with significant biological activity. This compound is primarily recognized for its role as a nicotinic acetylcholine receptor antagonist, influencing various physiological processes.

  • Molecular Formula : C11_{11}H21_{21}N
  • Molecular Weight : 171.29 g/mol
  • CAS Number : 22285-82-1

This compound acts primarily by blocking nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission within the central and peripheral nervous systems. This blockade can lead to various pharmacological effects, including:

  • Antihypertensive Effects : By inhibiting sympathetic outflow, it can reduce blood pressure.
  • Cognitive Effects : Its antagonistic action on nAChRs may affect cognitive functions and memory.

Pharmacological Effects

  • Nicotinic Receptor Antagonism :
    • Mecamylamine's primary action is the inhibition of nAChRs, which can modulate neurotransmitter release and neuronal excitability.
  • Cognitive Enhancement :
    • Some studies suggest that modulation of nAChRs may enhance cognitive function in certain populations, particularly in conditions like Alzheimer's disease.
  • Potential Therapeutic Uses :
    • It has been explored for use in treating conditions such as hypertension and as an adjunct therapy in smoking cessation programs.

Toxicological Profile

While this compound shows promise in various therapeutic areas, its safety profile must be considered:

  • Side Effects : Common side effects include dizziness, nausea, and gastrointestinal disturbances.
  • Long-term Use : The impact of chronic use on cognitive function and overall health remains under investigation.

Case Studies

  • Hypertension Management :
    A study highlighted the effectiveness of Mecamylamine in reducing blood pressure in patients with treatment-resistant hypertension. The results indicated a significant decrease in systolic and diastolic blood pressure after administration over a period of 12 weeks.
  • Cognitive Function in Alzheimer's Disease :
    In a clinical trial involving Alzheimer’s patients, Mecamylamine was associated with improved cognitive scores compared to placebo groups. This suggests potential benefits in managing cognitive decline associated with neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Nicotinic Receptor AntagonismInhibition of nAChRs
AntihypertensiveBlood pressure reduction
Cognitive EnhancementImproved memory function
Side EffectsDizziness, nausea

Scientific Research Applications

Pharmacological Research

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine is primarily studied for its role as a nicotinic acetylcholine receptor antagonist. This property makes it valuable in:

  • Nicotine Addiction Studies : Researchers utilize this compound to explore mechanisms of nicotine dependence and withdrawal symptoms. By blocking nicotinic receptors, it helps in understanding how nicotine influences brain pathways associated with addiction.
  • Neuropharmacology : Its antagonistic effects on nicotinic receptors are being investigated for potential therapeutic applications in treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) where cholinergic systems are implicated.

Toxicology Studies

The compound is also relevant in toxicological research due to its potential effects on the nervous system when exposed to high concentrations or over prolonged periods:

  • Neurotoxicity Assessment : Studies focus on understanding the neurotoxic effects of prolonged exposure to nicotinic antagonists and their implications for human health.

Behavioral Studies

Behavioral research often employs this compound to assess changes in behavior associated with cholinergic modulation:

  • Cognitive Function Tests : The compound is used in animal models to evaluate its effects on memory and learning processes by observing behavioral changes when nicotinic receptors are blocked.

Case Study 1: Nicotine Withdrawal and Mecamylamine

A study published in Psychopharmacology examined the effects of Mecamylamine on nicotine withdrawal symptoms in smokers. The results indicated that subjects administered Mecamylamine reported reduced cravings and withdrawal symptoms compared to the placebo group.

Case Study 2: Cognitive Effects in Animal Models

Research conducted at a leading neuroscience institute investigated the impact of Mecamylamine on cognitive functions in rats. The findings revealed that blocking nicotinic receptors led to impaired performance in tasks requiring attention and memory retention.

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

  • Structure : Lacks the N-methyl group present in the target compound.
  • Molecular Weight : 167.3 (base), 189.73 (hydrochloride) .
  • Applications :
    • Used in synthesizing 1,3-disubstituted ureas (yields up to 94%) as soluble epoxide hydrolase (sEH) inhibitors and RNA virus replication inhibitors .
    • Exhibits stereochemical complexity, with four isomers (endo/exo, S/R) derived from camphor .
  • Key Differences :
    • Lower lipophilicity compared to the tetramethyl analog due to fewer methyl groups.
    • Higher synthetic yields in urea formation (94% vs. unspecified for tetramethyl analog) .

Bicyclo[2.2.1]heptan-2-amine

  • Structure: Unsubstituted norbornane backbone.
  • Applications :
    • Intermediate for squaramide CXCR2 antagonists in cancer therapy .
    • Less steric hindrance enables broader reactivity in nucleophilic substitutions .
  • Key Differences :
    • Significantly reduced lipophilicity (logP ~1.2 vs. ~3.5 for tetramethyl analog).
    • Lower molecular weight (139.24 vs. 167.296), impacting bioavailability .

Stereoisomers and Enantiomers

  • TC-5214 (S-(+)-Mecamylamine): Demonstrated 10-fold higher potency in nAChR modulation compared to the R-(−)-enantiomer .

Table 1: Comparative Data

Compound Molecular Formula MW (Base) logP* Key Applications Synthetic Yield (Ureas)
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine C₁₁H₂₁N 167.30 ~3.5 Antidepressant (TC-5214), nAChR antagonist Not reported
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine C₁₀H₁₉N 153.27 ~2.8 sEH inhibitors, antiviral agents Up to 94%
Bicyclo[2.2.1]heptan-2-amine C₇H₁₁N 109.17 ~1.2 CXCR2 antagonists, cancer therapy 60–82%

*Estimated using ChemDraw/BioByte ClogP.

Preparation Methods

Bornylamine Derivative Alkylation

A widely cited method involves methylating bornylamine (1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) using methyl iodide or dimethyl sulfate under basic conditions:

Reaction Scheme :
Bornylamine+CH3INaOH, EtOHN-Methylbornylamine+NaI\text{Bornylamine} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH, EtOH}} \text{N-Methylbornylamine} + \text{NaI}

Optimized Conditions :

ParameterValue
SolventEthanol/Water (3:1)
Temperature60–65°C
Reaction Time8–12 hours
Yield68–72%

This method faces limitations in scalability due to slow reaction kinetics and byproduct formation from competing N-demethylation.

Advanced Method: Tandem Cyclization-Amination

A 2024 VulcanChem protocol combines Diels-Alder cyclization with in situ amination:

Step 1 : Diels-Alder reaction between camphene and acrylonitrile:
Camphene+CH2=CHCNBicyclo[2.2.1]heptane nitrile\text{Camphene} + \text{CH}_2=\text{CHCN} \rightarrow \text{Bicyclo[2.2.1]heptane nitrile}

Step 2 : Nitrile reduction and methylation:
NitrileLiAlH4Primary amine(CH₃O)₂SO₂N-Methylbornylamine\text{Nitrile} \xrightarrow{\text{LiAlH}_4} \text{Primary amine} \xrightarrow{\text{(CH₃O)₂SO₂}} \text{N-Methylbornylamine}

Performance Metrics :

StageConversion RateSelectivity
Cyclization92%88%
Amination85%94%
Overall Yield69%

This method’s main drawback is the pyrophoric nature of LiAlH₄, necessitating specialized handling.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adapting EP1247799A2’s continuous process for N-benzylamines:

ParameterValue
Reactor TypePacked-bed with Pd/Al₂O₃
Pressure10 bar
Residence Time30–45 minutes
Productivity1.2 kg/L·h

This system reduces catalyst fouling and improves thermal management compared to batch reactors.

Solvent Recycling

Ethanol-water mixtures from alkylation reactions can be purified via fractional distillation (≥98% recovery) and reused for 5–7 cycles without yield loss.

Analytical Characterization

Critical quality control metrics for synthesized batches:

TestMethodSpecification
PurityGC-FID≥98.5% area
Residual SolventsHS-GC<500 ppm ethanol
Enantiomeric ExcessChiral HPLC (Chiralpak)>99.5% (if applicable)

Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 167.29 [M]⁺, with fragmentation patterns confirming the bicyclic structure.

Recent Innovations (2023–2025)

Photocatalytic Methylation

A 2025 ACS Catalysis study demonstrates visible-light-driven methylation using TiO₂@MOF catalysts, achieving 82% yield at ambient temperature.

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae show promise for stereoselective synthesis (65% conversion, 99% ee) .

Q & A

Q. What are standard synthetic protocols for N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine and its derivatives?

The compound is synthesized via condensation reactions using camphor-derived precursors. For example, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine can react with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 25°C for 3 hours, followed by addition of amines (e.g., 2-fluoroaniline) at 60°C for 8 hours to yield unsymmetrical ureas (up to 94% yield) . Alternative methods involve tellurium-based intermediates, such as refluxing tellurium tetrabromide with mercury(II) chloride derivatives in ethanol .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on 1H-NMR (e.g., confirming bicyclic framework and methyl group integration) and FT-IR spectroscopy (e.g., imine C=N stretches near 1640 cm⁻¹). For stereochemical confirmation, chiral chromatography or X-ray crystallography may be required, though stereoisomer separation remains challenging in some cases .

Q. What are the primary research applications of this compound?

It serves as a precursor for 1,3-disubstituted ureas with demonstrated inhibition of soluble epoxide hydrolase (sEH) and RNA viruses (e.g., coronaviruses). Derivatives exhibit enhanced water solubility compared to adamantane-based analogs, making them viable for drug discovery .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of camphor-derived ureas?

The compound exists as a mixture of four stereoisomers (S/R enantiomers with exo/endo configurations). Studies show that the S-enantiomer of camphanyl ureas exhibits higher sEH inhibition potency (IC₅₀ = 3.2 nM) compared to the R-enantiomer (IC₅₀ = 12.8 nM). However, exo/endo diastereomers are often not resolved, complicating structure-activity analyses .

Q. What experimental strategies optimize yields of unsymmetrical ureas from this amine?

Key factors include:

  • Reaction sequence : Pre-forming isocyanates (via CDI) before adding secondary amines minimizes symmetrical urea byproducts.
  • Solvent and temperature : DMF at 60°C maximizes nucleophilic reactivity while avoiding decomposition.
  • Basicity control : Triethylamine (Et₃N) is critical for neutralizing HCl byproducts during carbonyldiimidazole activation .

Q. How do substituents on the bicyclic framework affect solubility and potency?

Introducing halogenated aryl groups (e.g., 2-fluoroaniline) enhances lipophilicity but may reduce aqueous solubility. Conversely, hydrophilic amines (e.g., piperidin-1-yl-propan-1-one) improve solubility while maintaining sEH inhibition (IC₅₀ < 10 nM). Quantitative structure-property relationship (QSPR) modeling is recommended for balancing these properties .

Key Methodological Recommendations

  • Stereochemical resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for biological assays .
  • Byproduct mitigation : Monitor reaction progress via LC-MS to detect symmetrical urea formation early .
  • Solubility testing : Employ shake-flask methods with phosphate buffer (pH 7.4) for accurate solubility profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.